4-Bromopyridine-2,6-dicarboxamide physical and chemical properties
4-Bromopyridine-2,6-dicarboxamide physical and chemical properties
An in-depth technical analysis of 4-Bromopyridine-2,6-dicarboxamide requires a rigorous examination of its physicochemical properties, synthetic pathways, and utility in advanced chemical applications. As an application scientist, I have structured this guide to provide researchers and drug development professionals with actionable, field-proven insights into handling and utilizing this highly functionalized N-heterocyclic scaffold.
Executive Summary & Structural Significance
4-Bromopyridine-2,6-dicarboxamide (CAS: 668992-72-1) is a highly versatile chemical building block[1]. Its molecular architecture features a central pyridine ring substituted with a bromine atom at the C4 position and two carboxamide groups at the C2 and C6 positions. This specific arrangement provides two distinct chemical modalities:
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The C4-Bromide: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the synthesis of complex pharmaceutical intermediates.
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The 2,6-Dicarboxamide Motif: Forms a highly stable, tridentate (O-N-O) coordination pocket, making it a premier ligand for transition metals and lanthanides in supramolecular chemistry[2].
Physicochemical Profiling
Understanding the physical and chemical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
Table 1: Quantitative Physicochemical Data
| Property | Value | Implications for Research |
|---|---|---|
| CAS Number | 668992-72-1 | Standard identifier for procurement and safety tracking[1]. |
| Molecular Formula | C7H6BrN3O2 | Defines stoichiometry for synthetic scaling[1]. |
| Molecular Weight | 244.05 g/mol | Essential for precise molar equivalent calculations[1]. |
| Appearance | White solid | Purity indicator; off-white/yellow suggests bromine degradation[3]. |
| Density | 1.791 ± 0.06 g/cm³ (Predicted) | Indicates dense crystal packing due to halogen and amide bonding[4]. |
| Boiling Point | 413.2 ± 45.0 °C (Predicted) | High BP reflects strong intermolecular hydrogen bonding[4]. |
| pKa | 13.71 ± 0.50 (Predicted) | Amide protons require strong bases for deprotonation[3]. |
| TPSA | 99.1 Ų | Dictates solubility; requires polar aprotic solvents (DMF, DMSO)[3]. |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 4-Bromopyridine-2,6-dicarboxamide must be carefully controlled to prevent the formation of polymeric byproducts. The most robust and scalable route utilizes chelidamic acid as the starting material[5].
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system, incorporating stabilization steps to isolate highly reactive intermediates.
Phase 1: Simultaneous Bromination and Acyl Bromide Formation
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Setup: Suspend chelidamic acid (1.0 eq) in anhydrous chloroform (CHCl3) under an inert argon atmosphere.
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Reagent Addition: Slowly add phosphorus pentabromide (PBr5) (3.5 - 4.0 eq) at 0 °C.
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Causality: PBr5 serves a dual mechanistic purpose. It drives the nucleophilic aromatic substitution of the C4-hydroxyl group to a bromide and simultaneously converts the 2,6-dicarboxylic acids into highly reactive acyl bromides[5].
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Reaction: Heat the mixture to 80–100 °C for 3 hours. Monitor via the cessation of HBr gas evolution.
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Isolation: Cool to room temperature and remove the solvent under reduced pressure to yield crude 4-bromopyridine-2,6-dicarbonyl dibromide.
Phase 2: Esterification (The Stabilization Step) 5. Quenching: Dissolve the crude dibromide in anhydrous methanol (MeOH) at 0 °C.
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Causality: Acyl bromides are highly moisture-sensitive and prone to rapid hydrolysis. Converting them immediately to dimethyl 4-bromopyridine-2,6-dicarboxylate creates a stable, purifiable intermediate, which prevents uncontrolled oligomerization during the subsequent amidation phase[5].
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Workup: Stir for 2 hours, evaporate the methanol, extract with ethyl acetate, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.
Phase 3: Ammonolysis (Amidation) 7. Reaction: Dissolve the dimethyl ester intermediate in an excess of methanolic ammonia solution (NH3 in MeOH). 8. Progression: Stir at room temperature for 12–24 hours. The nucleophilic attack of ammonia on the ester carbonyls will yield the final diamide. 9. Purification: The target compound will precipitate as a white solid. Filter, wash with cold methanol, and dry under high vacuum.
Synthetic workflow for 4-Bromopyridine-2,6-dicarboxamide from chelidamic acid.
Coordination Chemistry & Downstream Applications
The structural geometry of 4-Bromopyridine-2,6-dicarboxamide makes it a privileged scaffold in both materials science and pharmacology.
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Tridentate Ligand Design: The molecule acts as an excellent O-N-O tridentate ligand. The lone pairs on the pyridine nitrogen and the two carbonyl oxygens converge to form a highly stable chelation pocket. This is heavily utilized for binding transition metals (e.g., Cu2+, Ni2+) and is foundational in the development of molecular turnstiles and luminescent lanthanide sensors[2].
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Pharmaceutical Intermediates: The C4-bromine is a prime target for late-stage functionalization. By employing palladium-catalyzed cross-coupling, researchers can append diverse aryl or alkyl groups to the pyridine core, a strategy frequently used in the synthesis of adenosine receptor antagonists[5].
Coordination chemistry and downstream applications of 4-Bromopyridine-2,6-dicarboxamide.
Handling, Storage, and Safety Protocols
As an active pharmaceutical intermediate and halogenated heterocycle, strict laboratory protocols must be observed:
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Hazard Classification: Classified as an irritant (Xi). It carries risk statements for irritating the eyes, respiratory system, and skin (R36/37/38)[4].
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Storage: Must be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The compound is stable under standard conditions but should be protected from prolonged exposure to light to prevent degradation of the carbon-bromine bond[1].
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Handling: Always handle within a certified fume hood using non-sparking tools to avoid aerosolization of the fine white powder[1].
References
- Echemi. "4-BROMO-PYRIDINE-2,6-DICARBOXYLIC ACID DIAMIDE".
- Guidechem. "4-BROMO-PYRIDINE-2,6-DICARBOXYLIC ACID DIAMIDE 668992-72-1 wiki".
- ChemicalBook. "4-BROMO-PYRIDINE-2,6-DICARBOXYLIC ACID DIAMIDE | 668992-72-1".
- ChemicalBook. "2,6-PYRIDINEDICARBOXAMIDE | 4663-97-2".
- Google Patents. "CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine".
Sources
- 1. echemi.com [echemi.com]
- 2. 2,6-PYRIDINEDICARBOXAMIDE | 4663-97-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-BROMO-PYRIDINE-2,6-DICARBOXYLIC ACID DIAMIDE | 668992-72-1 [45.61.226.121:8101]
- 5. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]
